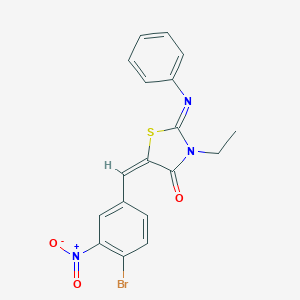![molecular formula C26H23Cl2NO B297660 N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mechanism of Action
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is one of the four subtypes of adenosine receptors. Adenosine receptors are activated by endogenous adenosine, which is released from cells under various physiological and pathological conditions. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects such as inhibition of neurotransmitter release, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects in different tissues and organs. In the cardiovascular system, DPCPX has been shown to inhibit adenosine-induced vasodilation and decrease myocardial infarct size in animal models of ischemia-reperfusion injury. In the central nervous system, DPCPX has been shown to block the sedative and anticonvulsant effects of adenosine, suggesting a potential role in the treatment of epilepsy. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPCPX in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptor subtypes. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine receptor antagonists such as caffeine and theophylline. This may require higher concentrations of DPCPX to achieve the desired effects, which can be a potential source of experimental variability.
Future Directions
There are several potential future directions for the use of DPCPX in scientific research. One area of interest is the role of adenosine A1 receptors in cancer biology. Adenosine has been shown to play a role in tumor growth and metastasis, and blocking the adenosine A1 receptor may have therapeutic potential in cancer treatment. Another area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Adenosine has been shown to have neuroprotective effects, and blocking the adenosine A1 receptor may have potential as a treatment for these diseases.
Synthesis Methods
The synthesis of DPCPX involves a series of chemical reactions starting from the commercially available 3,4-dichlorophenylacetic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with the bicyclic ketone to form the key intermediate. This intermediate is then subjected to a series of reduction and coupling reactions to yield the final product, DPCPX.
Scientific Research Applications
DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a critical role in regulating various physiological functions such as cardiovascular function, neurotransmission, and immune function.
properties
Product Name |
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
|---|---|
Molecular Formula |
C26H23Cl2NO |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C26H23Cl2NO/c1-14(2)22-23-16-7-3-5-9-18(16)24(19-10-6-4-8-17(19)23)25(22)26(30)29-15-11-12-20(27)21(28)13-15/h3-14,22-25H,1-2H3,(H,29,30) |
InChI Key |
MVOPESAGXIYHJG-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)